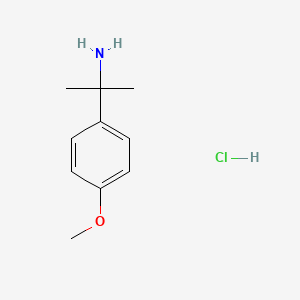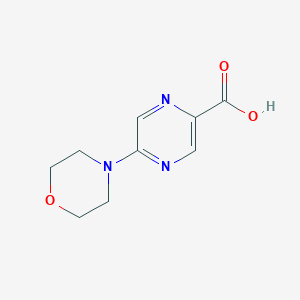
(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride
Overview
Description
“(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride” is a chemical compound with the molecular formula C11H12F3NO2•HCl . It has a molecular weight of 283.67 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F3NO2.ClH/c12-11(13,14)7-15-6-8-1-2-9-10(5-8)17-4-3-16-9;/h1-2,5,15H,3-4,6-7H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties, such as melting point, boiling point, or solubility, are not provided in the available resources.Scientific Research Applications
Antibacterial and Enzyme Inhibitor Applications
Synthesis of N-Substituted Derivatives for Antibacterial Activity : The compound has been used in the synthesis of N-substituted derivatives which exhibited potent antibacterial activity and moderate inhibitory action against lipoxygenase enzyme, indicating potential therapeutic applications in bacterial infections and inflammation-related conditions (Abbasi et al., 2017).
Development of Antibacterial and Antifungal Agents : Another study focused on synthesizing compounds with the said chemical as a base structure, resulting in molecules with significant antibacterial and antifungal potentials, particularly against certain microbial strains, showcasing its relevance in developing antimicrobial agents (Abbasi et al., 2020).
Potential Therapeutic Compounds Synthesis
Synthesis of Carboxamides and Derivatives : Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxin, which is structurally related to the compound , are precursors for potential therapeutic compounds. This highlights its role in drug discovery and development (Bozzo et al., 2003).
Anticonvulsant Activity of Amino Amides and Esters : Derivatives based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl) structures, similar to the compound , have shown anticonvulsant activities. This suggests its potential application in the development of treatments for seizure disorders (Arustamyan et al., 2019).
Enzyme Inhibition and Disease Treatment Research
Anti-Diabetic Agent Synthesis : The compound has been utilized in the synthesis of molecules with anti-diabetic potentials, showcasing its application in diabetes research and treatment (Abbasi et al., 2023).
Application in Alzheimer's Disease and Type-2 Diabetes : Studies have synthesized new derivatives indicating moderate inhibitory potential against enzymes relevant to Alzheimer's disease and Type-2 diabetes, demonstrating its significance in research for these conditions (Abbasi et al., 2019).
Biocatalysis in Chiral Synthesis
- Biocatalysis for Chiral Building Blocks : The compound has been used in biocatalytic processes to produce chiral synthons, essential for the synthesis of various therapeutic agents, indicating its importance in pharmaceutical manufacturing (Mishra et al., 2016).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)7-15-6-8-1-2-9-10(5-8)17-4-3-16-9;/h1-2,5,15H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLVPMSFVUDRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Prop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B1420138.png)
![N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1420140.png)
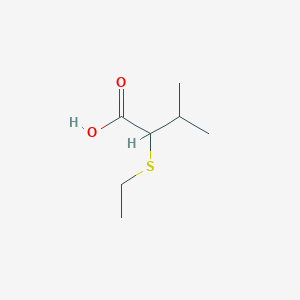
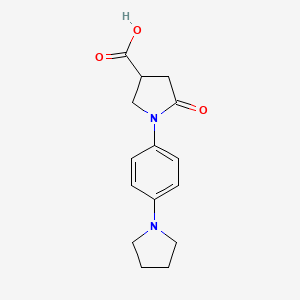
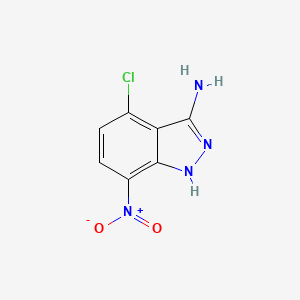
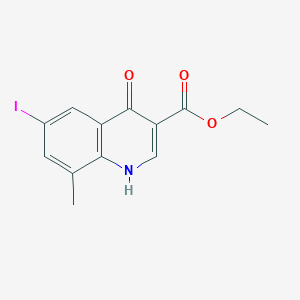
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B1420153.png)
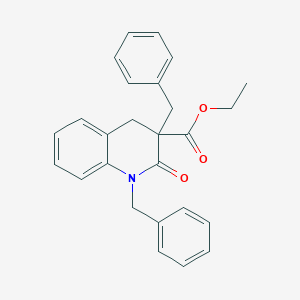

![((2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1420156.png)
![[2-(4-Methoxyphenyl)indolizin-3-yl]methanamine](/img/structure/B1420157.png)
![3-chloro-N-{[3-(2,6-difluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1420158.png)
